molecular formula C20H29NO3 B1327307 Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate CAS No. 898775-36-5

Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate

Cat. No. B1327307
M. Wt: 331.4 g/mol
InChI Key: URDNYZHDRSCTDW-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C20H29NO3 . It has an average mass of 331.449 Da and a monoisotopic mass of 331.214752 Da . This compound is also known by its IUPAC name, Ethyl 7-oxo-7-[2-(1-pyrrolidinylmethyl)phenyl]heptanoate .


Physical And Chemical Properties Analysis

Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 448.3±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 70.7±3.0 kJ/mol . Its flash point is 224.9±25.9 °C . The index of refraction is 1.530 . The compound has 4 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate and its derivatives are synthesized through various chemical reactions. For instance, the condensation of ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate via the Wittig reaction resulted in specific isomers of a related compound (Vostrikov et al., 2010). Similarly, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a penicillin-type β-lactam, from ethyl propiolate, highlights another synthesis pathway (Chiba et al., 1985).

  • Chemical Properties and Applications : The compound's derivatives are used in diverse chemical transformations. For example, the synthesis of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in anticoagulant synthesis, indicates its application in pharmaceutical chemistry (Wang et al., 2017).

Photoreactions and Chemosensor Applications

  • Photochemical Reactions : The study of the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate in alcohol solutions, resulting in various ω-alkoxycarbonyl esters, reveals the potential of this compound in photochemical processes (Tokuda et al., 1978).

  • Chemosensor Development : The synthesis of a new colorimetric chemosensor (Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate) exemplifies its application in developing sensors for detecting metal cations (Aysha et al., 2021).

Biocidal Properties and Heterocyclic Chemistry

  • Biocidal Properties : Certain derivatives, such as ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrated biocidal properties against various bacteria and fungi, indicating potential biomedical applications (Youssef et al., 2011).

  • Heterocyclic Compounds Synthesis : Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate is integral in synthesizing diverse heterocyclic compounds, such as furan and thienopyrrolone derivatives, emphasizing its role in advancing heterocyclic chemistry (Ergun et al., 2014).

properties

IUPAC Name

ethyl 7-oxo-7-[2-(pyrrolidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)13-5-3-4-12-19(22)18-11-7-6-10-17(18)16-21-14-8-9-15-21/h6-7,10-11H,2-5,8-9,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDNYZHDRSCTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643683
Record name Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate

CAS RN

898775-36-5
Record name Ethyl ζ-oxo-2-(1-pyrrolidinylmethyl)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{2-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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